
2-Chloro-6-methylaniline
Overview
Description
. It is a substituted aniline, characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-6-Methyl-Aniline involves the reduction of 3-chloro-5-methyl-4-nitroaniline. The process includes diazotization, followed by reduction using hypophosphorous acid and iron powder . This method is advantageous due to its short reaction steps, mild conditions, high yield, and low cost .
Industrial Production Methods: In industrial settings, 2-Chloro-6-Methyl-Aniline is produced through a similar synthetic route, ensuring scalability and cost-effectiveness. The use of sulfuric acid as a reactant and water as a solvent is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-Methyl-Aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hypophosphorous acid are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
2-Chloro-6-methylaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is particularly noted for its role in the development of:
- Tyrosine Kinase Inhibitors : These are essential for treating certain cancers. For example, dasatinib, a drug used in chronic myeloid leukemia treatment, utilizes this compound in its synthesis.
- Indazole Derivatives : This class of compounds has shown anti-breast cancer activity and relies on this compound as a precursor.
- Bacteriostatic Agents : The compound is also involved in synthesizing derivatives that exhibit antibacterial properties.
The pharmaceutical sector's growth, driven by increased healthcare expenditures and an aging population, underscores the relevance of this compound in drug development and innovation .
Agrochemical Applications
In the agrochemical industry, this compound is increasingly being utilized as a precursor for:
- Herbicides and Fungicides : Its chemical properties make it suitable for developing effective agrochemicals that align with sustainable agricultural practices.
- Environmental Safety : The compound plays a role in creating environmentally friendly agrochemicals, addressing the growing demand for food safety and crop protection.
The global agrochemical market is projected to expand significantly, with this compound playing an integral role in this growth due to its effectiveness and reduced environmental impact .
Dye Manufacturing
The dye manufacturing sector benefits from this compound's ability to produce vibrant colors. Its applications include:
- Textile Dyes : The compound is essential for creating high-quality, durable dyes that meet the increasing demand for textile applications.
- Color Stability : It contributes to the stability and vibrancy of dyes used in various materials, making it indispensable in this industry .
Specialty Chemicals
The versatility of this compound extends to the production of specialty chemicals:
- Building Blocks for Complex Molecules : It serves as a foundational compound for synthesizing various specialty chemicals used in cosmetics and personal care products.
- Customization Potential : As industries seek unique formulations to cater to consumer preferences, this compound facilitates innovation and differentiation .
Case Study 1: Pharmaceutical Development
A study highlighted the synthesis pathway of dasatinib using this compound as an intermediate. The reaction involved multiple steps including diazotization and reduction processes, showcasing the compound's significance in developing targeted cancer therapies.
Case Study 2: Agrochemical Innovation
Research indicated that formulations containing this compound demonstrated enhanced efficacy against specific pests while minimizing environmental impact. This aligns with global trends towards sustainable agriculture practices.
Data Table: Summary of Applications
Application Area | Specific Uses | Example Compounds |
---|---|---|
Pharmaceuticals | Synthesis of drugs | Dasatinib, Indazole derivatives |
Agrochemicals | Herbicides, fungicides | Eco-friendly agrochemicals |
Dye Manufacturing | Textile dyes | High-quality colorants |
Specialty Chemicals | Building blocks for cosmetics | Customized personal care products |
Mechanism of Action
The mechanism of action of 2-Chloro-6-Methyl-Aniline involves its interaction with various molecular targets and pathways. For instance, in the synthesis of pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to yield active compounds. These active compounds then interact with specific enzymes or receptors in biological systems, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-Chloroaniline: Similar structure but lacks the methyl group.
2-Methylaniline: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylaniline: Similar structure with different positions of chlorine and methyl groups.
Uniqueness: 2-Chloro-6-Methyl-Aniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specific pharmaceuticals and agrochemicals .
Biological Activity
2-Chloro-6-methylaniline (CAS No. 87-63-8) is an aromatic amine that serves as a significant intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in drug development and its implications for human health and environmental safety.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHClN
- Molecular Weight : 155.59 g/mol
- Appearance : Clear yellow to red-brown liquid
- Boiling Point : Approximately 220 °C
- Solubility : Soluble in organic solvents; limited solubility in water
Pharmacological Applications
This compound is utilized in the synthesis of various pharmaceutical compounds, including:
- Tyrosine Kinase Inhibitors : It is a precursor in the synthesis of dasatinib, a drug used to treat certain types of leukemia.
- Indazole Derivatives : These compounds exhibit anti-cancer activity, particularly against breast cancer cells.
- Bacteriostatic Agents : It is involved in the preparation of sulfonylurea derivatives that possess bacteriostatic properties.
Toxicological Profile
The toxicological assessment of this compound reveals several critical findings:
- Carcinogenic Potential : Studies indicate that exposure to related compounds, such as para-chloroortho-toluidine, has been linked to bladder tumors in animal models. However, specific data on this compound's carcinogenicity remains limited and requires further investigation .
- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in various cell lines. The compound's interaction with cellular mechanisms may lead to apoptosis or necrosis depending on concentration and exposure duration.
- Environmental Impact : As an aromatic amine, it poses risks to aquatic life and may contribute to soil contamination if not managed properly. The European Commission has included it in assessments for soil screening values due to its potential ecological risks .
Enzyme Interaction
The compound has been identified as an inhibitor of certain cytochrome P450 enzymes:
- CYP1A2 Inhibition : This interaction suggests that this compound may affect the metabolism of other drugs processed by this enzyme, potentially leading to altered pharmacokinetics of co-administered medications .
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
- Chlorination of 2-Methyl-6-aniline : This method involves treating 2-methyl aniline with chlorinating agents under controlled conditions to yield this compound.
- One-Pot Synthesis : A novel approach utilizes 3-chloro-5-methyl-4-nitroaniline as a starting material, employing diazotization followed by reduction reactions to produce the target compound with high yields (over 80%) and mild reaction conditions .
Comparative Synthesis Yields
Synthesis Method | Yield (%) | Remarks |
---|---|---|
Chlorination of 2-Methyl Aniline | ~60% | Simple but lower yield |
One-Pot Diazotization and Reduction | >80% | Efficient and environmentally friendly |
Case Study 1: Pharmacological Research
A study investigated the efficacy of indazole derivatives synthesized from this compound against breast cancer cell lines. The results indicated significant cytotoxic effects, demonstrating the compound's potential as a lead structure for developing new anti-cancer agents.
Case Study 2: Environmental Toxicology
An environmental assessment evaluated the impact of aromatic amines, including this compound, on soil health. The study found that prolonged exposure could alter microbial communities and reduce soil fertility, highlighting the need for stringent regulations regarding its use and disposal.
Q & A
Q. Basic: How is the molecular structure of 2-Chloro-6-methylaniline determined using NMR spectroscopy?
Answer:
The molecular structure of this compound can be elucidated via 1H NMR spectroscopy by analyzing the splitting patterns and chemical shifts of nonequivalent protons. The compound’s aromatic protons exhibit distinct splitting due to the electron-withdrawing chlorine and methyl substituents. For example:
- The methyl group (CH₃) adjacent to the amine generates a singlet at δ ~2.3 ppm.
- The aromatic protons show coupling patterns influenced by the substituents’ positions (ortho, meta, para). Integration of peaks confirms proton counts, while coupling constants (J-values) help assign substituent positions. Theoretical calculations (DFT/HF) can validate experimental spectra by predicting chemical shifts and spin-spin interactions .
Q. Basic: What safety precautions are critical when handling this compound?
Answer:
this compound is classified as Irritant (Xi) under GHS, with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Required precautions include:
- PPE : Full-face respirators (US), ABEK filters (EU), gloves, and eyeshields.
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Storage : Keep in tightly sealed containers away from oxidizers.
- Spill Management : Neutralize with inert adsorbents and dispose as hazardous waste .
Q. Advanced: How can researchers resolve discrepancies in reported boiling points (98.9°C vs. 215°C) for this compound?
Answer:
The conflicting boiling points (98.9°C vs. 215°C ) likely arise from differences in experimental conditions or sample purity. To resolve this:
Purity Analysis : Use HPLC or GC-MS to assess impurities (e.g., residual solvents or isomers).
Pressure Calibration : Verify if values were measured at reduced pressure (98.9°C may correspond to ~10 mmHg) versus standard atmospheric pressure (215°C).
Differential Scanning Calorimetry (DSC) : Measure the compound’s phase transitions under controlled conditions.
Literature Cross-Validation : Compare data from peer-reviewed studies and certified standards .
Q. Advanced: What synthetic routes use this compound as an intermediate in pharmaceutical development?
Answer:
this compound serves as a precursor in synthesizing:
- Butanilicaine : A local anesthetic derivative.
- Antimicrobial Agents : Via coupling with sulfonyl chlorides or heterocyclic scaffolds.
- Dye Intermediates : For producing toluidine-based pigments.
Key steps involve electrophilic substitution (e.g., nitration, sulfonation) or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce functional groups. Purity is critical; recrystallization or column chromatography is recommended post-synthesis .
Q. Advanced: Which spectroscopic techniques are most effective for characterizing this compound, and how are theoretical methods applied?
Answer:
- FT-IR : Identifies functional groups (N-H stretch at ~3400 cm⁻¹, C-Cl at ~750 cm⁻¹).
- Raman Spectroscopy : Complements IR by detecting symmetric vibrations (e.g., aromatic ring modes).
- UV-Vis : Analyzes electronic transitions (π→π* in the aromatic system).
- DFT Calculations : Predict vibrational frequencies, NMR chemical shifts, and HOMO-LUMO gaps to validate experimental data. For example, Mulliken charge distribution models explain substituent effects on reactivity .
Q. Basic: What are the key steps in synthesizing this compound, and how is purity assessed?
Answer:
Synthesis :
Chlorination : Direct chlorination of 2-methylaniline using Cl₂ or SO₂Cl₂ in acidic media.
Purification : Distillation under reduced pressure to isolate the product.
Purity Assessment :
- Melting Point : Compare to literature values (10–12°C ).
- Chromatography : GC or HPLC with a polar stationary phase (e.g., C18) to detect impurities.
- Elemental Analysis : Verify C, H, N, Cl percentages .
Q. Advanced: How is this compound applied in environmental analytical chemistry?
Answer:
It is used as a reference standard in environmental monitoring:
- GC-MS : Quantifies aromatic amines in water or soil samples via derivatization (e.g., acetylation).
- HPLC-UV : Detects trace levels using reverse-phase columns (C8/C18) and UV detection at 254 nm.
Certified standards (e.g., LGC’s DRE-C11429600) ensure method accuracy and compliance with regulatory limits .
Properties
IUPAC Name |
2-chloro-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNLHDJJZSJARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058956 | |
Record name | 2-Chloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-63-8 | |
Record name | 2-Chloro-6-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-6-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-methylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2-chloro-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-6-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76F11RQ7TB | |
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Retrosynthesis Analysis
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